molecular formula C6H5BrIN B055624 3-Bromo-5-(iodomethyl)pyridine CAS No. 120276-48-4

3-Bromo-5-(iodomethyl)pyridine

Cat. No.: B055624
CAS No.: 120276-48-4
M. Wt: 297.92 g/mol
InChI Key: OAETZNCCQPFSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(iodomethyl)pyridine is a halogenated pyridine derivative featuring both bromine and iodine substituents. The iodomethyl group at the 5-position introduces significant reactivity due to iodine’s polarizability, making it a versatile intermediate in medicinal chemistry and materials science. Bromine at the 3-position further enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

CAS No.

120276-48-4

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

3-bromo-5-(iodomethyl)pyridine

InChI

InChI=1S/C6H5BrIN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2

InChI Key

OAETZNCCQPFSBL-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)CI

Canonical SMILES

C1=C(C=NC=C1Br)CI

Synonyms

Pyridine, 3-bromo-5-(iodomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-5-(iodomethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Key Applications/Properties References
This compound 3-Br, 5-CH₂I C₆H₄BrIN Reactive intermediate for nucleophilic substitutions, drug synthesis -
3-Bromo-5-(4,4,5,5-tetramethyldioxaborolan-2-yl)pyridine 3-Br, 5-Bpin (boronic ester) C₁₁H₁₅BBrNO₂ Suzuki-Miyaura cross-coupling; cholinergic drug intermediates
2-Amino-5-bromo-3-iodopyridine 2-NH₂, 5-Br, 3-I C₅H₄BrIN₂ Pharmaceutical intermediate (anticancer, antiviral)
3-Bromo-5-(4-fluorophenoxy)pyridine 3-Br, 5-O(4-FC₆H₄) C₁₁H₇BrFNO Nonlinear optical materials; biological studies
3-Bromo-5-ethoxypyridine 3-Br, 5-OCH₂CH₃ C₇H₈BrNO Solubility modifier; agrochemical synthesis
3-Bromo-5-(trimethylsilylethynyl)pyridine 3-Br, 5-C≡C-Si(CH₃)₃ C₁₀H₁₂BrNSi Electroluminescent devices; protective group in synthesis

Stability and Handling

  • Iodine Stability : The iodomethyl group is prone to light-induced degradation, unlike the more stable boronic ester or ethoxy groups .
  • Thermal Properties : The dimethoxymethyl analog (3-Bromo-5-(dimethoxymethyl)pyridine ) exhibits higher thermal stability (boiling point ~249°C) compared to the iodomethyl derivative, which likely decomposes at lower temperatures .

Key Research Findings

  • Synthetic Feasibility: Evidence from iodination reactions (e.g., using N-iodosuccinimide in 2-amino-5-bromo-3-iodopyridine) suggests that introducing iodine to pyridine systems requires careful optimization to avoid byproducts .
  • Biological Activity : Halogenated pyridines with electron-withdrawing groups (e.g., Br, I) show enhanced binding to biological targets, as seen in antiviral compounds like 3-Bromo-5-(phenyl)isothiazolo[4,3-b]pyridine .

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